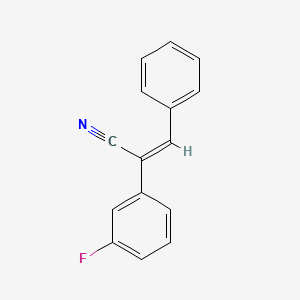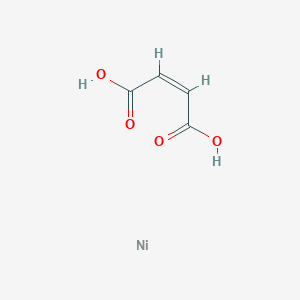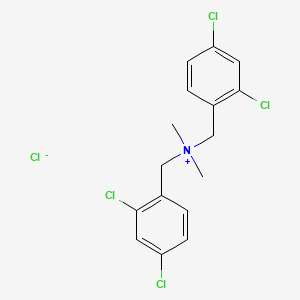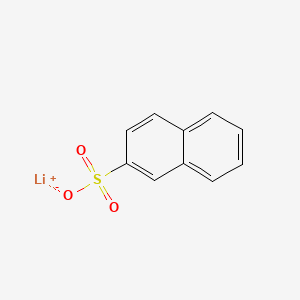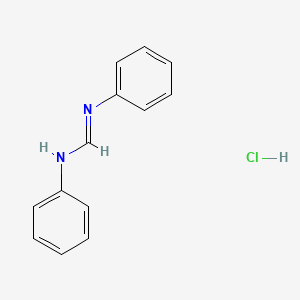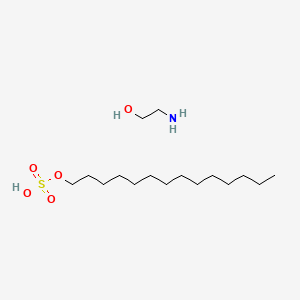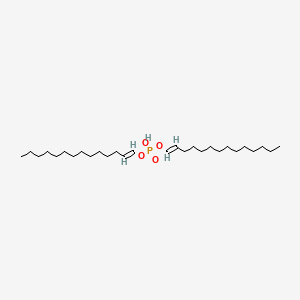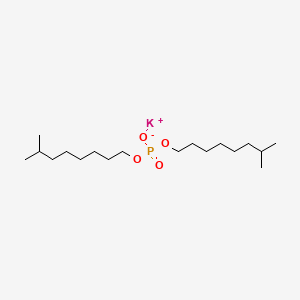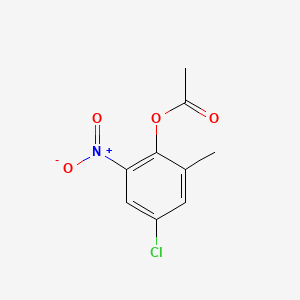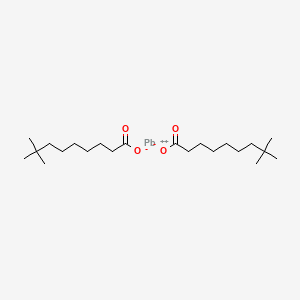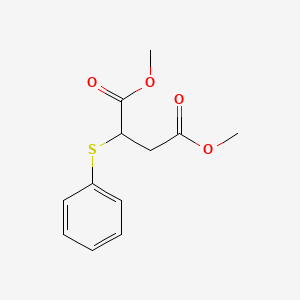
Succinic acid, (phenylthio)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinic acid, (phenylthio)-, dimethyl ester is an organic compound that belongs to the class of esters It is derived from succinic acid, which is a dicarboxylic acid, and contains a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of succinic acid, (phenylthio)-, dimethyl ester typically involves the esterification of succinic acid with methanol in the presence of a catalyst such as sulfuric acid. The phenylthio group can be introduced through a nucleophilic substitution reaction where a thiophenol reacts with a suitable intermediate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the phenylthio group and prevent side reactions. The use of advanced catalysts and purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the phenylthio group is converted to a sulfoxide or sulfone.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Succinic acid, (phenylthio)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of succinic acid, (phenylthio)-, dimethyl ester involves its interaction with various molecular targets. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity. The ester groups can undergo hydrolysis, releasing succinic acid and methanol, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
Dimethyl succinate: A simpler ester of succinic acid without the phenylthio group.
Dimethyl fumarate: An ester of fumaric acid, structurally similar but with different reactivity.
Dimethyl maleate: Another ester of a dicarboxylic acid, differing in the position of the double bond.
Uniqueness: Succinic acid, (phenylthio)-, dimethyl ester is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other esters of succinic acid. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
785-44-4 |
|---|---|
Fórmula molecular |
C12H14O4S |
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
dimethyl 2-phenylsulfanylbutanedioate |
InChI |
InChI=1S/C12H14O4S/c1-15-11(13)8-10(12(14)16-2)17-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clave InChI |
DUXDHXOTAWOLFK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C(=O)OC)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



